1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride

Catalog No.
S899083
CAS No.
1803587-42-9
M.F
C8H8ClF4N3
M. Wt
257.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hy...

CAS Number

1803587-42-9

Product Name

1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride

IUPAC Name

2-[2-fluoro-5-(trifluoromethyl)phenyl]guanidine;hydrochloride

Molecular Formula

C8H8ClF4N3

Molecular Weight

257.61 g/mol

InChI

InChI=1S/C8H7F4N3.ClH/c9-5-2-1-4(8(10,11)12)3-6(5)15-7(13)14;/h1-3H,(H4,13,14,15);1H

InChI Key

DUNZODJQZQXNRH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)N=C(N)N)F.Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=C(N)N)F.Cl

1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride is a chemical compound with the molecular formula C₈H₈ClF₄N₃ and a molecular weight of 257.61 g/mol. This compound is characterized by its unique structure, which includes a guanidine group and a trifluoromethyl-substituted phenyl ring. It is typically available in a purity of around 95% and is commonly used in various research applications due to its interesting chemical properties and potential biological activities .

Typical of guanidine derivatives. These include:

  • Nucleophilic Substitution: The guanidine group can act as a nucleophile, allowing for reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or other derivatives.
  • Acid-Base Reactions: As a guanidine, it can act as a weak base, engaging in protonation and deprotonation processes.

These reactions make it valuable for synthesizing more complex organic molecules.

1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride has shown promise in various biological assays. Its structural features suggest potential activity against certain biological targets, including:

    Further research is required to fully elucidate its biological mechanisms and therapeutic potential.

    The synthesis of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride typically involves the following steps:

    • Starting Materials: The synthesis often begins with commercially available fluorinated phenols or anilines.
    • Formation of Guanidine: The reaction between the starting material and guanidine can be facilitated by heating or using catalysts.
    • Hydrochloride Salt Formation: The final step usually involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

    Specific reaction conditions, such as temperature and solvent choice, can vary based on the desired yield and purity .

    1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride has several applications in research:

    • Organic Synthesis: It serves as a reagent for synthesizing various heterocyclic compounds.
    • Pharmaceutical Research: Its potential biological activities make it a candidate for drug development studies.
    • Material Science: The compound may be explored for use in developing new materials with unique properties.

    Several compounds share structural similarities with 1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride. Here are some notable examples:

    Compound NameMolecular FormulaKey Features
    1-[4-Chloro-3-(trifluoromethyl)phenyl]guanidineC₉H₈ClF₃N₃Contains chlorine instead of fluorine; potential antibacterial activity
    1-[2-Fluoro-4-(trifluoromethyl)phenyl]guanidineC₈H₈F₄N₃Similar trifluoromethyl substitution; studied for anticancer effects
    1-(2-Fluoro-3-nitrophenyl)guanidineC₈H₈F₂N₄O₂Contains a nitro group; researched for different biological activities

    Uniqueness

    The uniqueness of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride lies in its specific combination of fluorine and trifluoromethyl substitutions, which may confer distinct electronic properties and reactivity profiles compared to similar compounds. This makes it particularly interesting for targeted applications in medicinal chemistry and materials science .

    Dates

    Modify: 2024-04-15

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